molecular formula C15H6ClF6N3O B12371663 SP-alkyne

SP-alkyne

Cat. No.: B12371663
M. Wt: 393.67 g/mol
InChI Key: OXPXLXMRVQUCKG-UHFFFAOYSA-N
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Description

SP-alkyne is a compound characterized by the presence of a carbon-carbon triple bond, which is a defining feature of alkynes. This triple bond imparts unique chemical properties to the compound, making it a valuable entity in various chemical reactions and applications. The carbon atoms in the triple bond are sp-hybridized, resulting in a linear geometry and significant electron density along the bond axis.

Preparation Methods

Synthetic Routes and Reaction Conditions

SP-alkyne can be synthesized through several methods, including:

    Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using strong bases such as sodium amide in liquid ammonia.

    Alkylation of Acetylide Anions: Terminal alkynes can be synthesized by alkylating acetylide anions with primary alkyl halides.

Industrial Production Methods

In industrial settings, this compound can be produced through the following methods:

Comparison with Similar Compounds

SP-alkyne can be compared with other similar compounds such as:

    Alkenes: Unlike alkynes, alkenes contain a carbon-carbon double bond and exhibit different reactivity patterns.

    Alkanes: Alkanes have only single bonds between carbon atoms and are less reactive compared to alkynes.

Similar Compounds

Properties

Molecular Formula

C15H6ClF6N3O

Molecular Weight

393.67 g/mol

IUPAC Name

2-chloro-N-[3-ethynyl-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C15H6ClF6N3O/c1-2-7-3-8(14(17,18)19)5-9(4-7)24-12(26)10-6-23-13(16)25-11(10)15(20,21)22/h1,3-6H,(H,24,26)

InChI Key

OXPXLXMRVQUCKG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

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